3-[3-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxylic acid
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Overview
Description
3-[3-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxylic acid is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyrazole ring with a carboxylic acid functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
This process can be achieved using various reagents and catalysts, such as trifluoromethyl iodide (CF3I) and photoredox catalysts . The reaction conditions often include the use of light to drive the photoredox catalysis, resulting in the formation of the trifluoromethylated product.
Industrial Production Methods
Industrial production methods for this compound may involve high-temperature vapor-phase reactions with transition metal-based catalysts, such as iron fluoride, to achieve efficient trifluoromethylation . These methods are designed to maximize yield and purity while minimizing production costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-[3-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the presence of catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acid derivatives, while substitution reactions can produce a variety of trifluoromethylated compounds .
Scientific Research Applications
3-[3-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxylic acid has numerous scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-[3-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. This interaction can lead to the modulation of enzyme activity and receptor binding, resulting in various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other trifluoromethylated phenyl derivatives, such as:
- 3-(trifluoromethyl)phenylhydrazine
- 3-(trifluoromethyl)phenyl isocyanate
Uniqueness
The uniqueness of 3-[3-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxylic acid lies in its specific structural arrangement, which combines the trifluoromethyl group with a pyrazole ring and a carboxylic acid functional group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
3-[3-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F3N2O2/c12-11(13,14)7-3-1-2-6(4-7)8-5-9(10(17)18)16-15-8/h1-5H,(H,15,16)(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHWWKCLKEDCOEF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=NNC(=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F3N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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